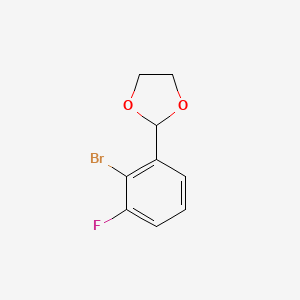

2-(2-Brom-3-fluorophenyl)-1,3-dioxolane

Description

2-(2-Bromo-3-fluorophenyl)-1,3-dioxolane is a halogenated aromatic acetal featuring a 1,3-dioxolane ring fused to a phenyl group substituted with bromine (Br) at position 2 and fluorine (F) at position 2. The 1,3-dioxolane moiety serves as a protective group for aldehydes, enhancing stability and modulating reactivity in synthetic applications . Bromine and fluorine substituents influence electronic and steric properties, making such compounds valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-(2-bromo-3-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-3,9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELJJYIBVDPPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C(=CC=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Brom-3-fluorophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-3-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Brom-3-fluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of azides or thiols.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-(2-Brom-3-fluorophenyl)-1,3-dioxolane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Brom-3-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The dioxolane ring can also interact with hydrophobic pockets in biomolecules, enhancing its stability and activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, highlighting substituent positions and molecular properties:

*Calculated based on analogous compounds.

Key Observations :

- Electronic Effects : Bromine (electron-withdrawing) and fluorine (electron-withdrawing with ortho/para-directing tendencies) alter the aromatic ring’s reactivity. For example, 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane may exhibit distinct regioselectivity in cross-coupling reactions compared to the 3-bromo-4-fluoro isomer .

Physicochemical Properties

- NMR Data : Analogous compounds like 2-(2-furyl)-1,3-dioxolane show characteristic ¹H NMR signals for dioxolane protons at δ 3.8–4.3 ppm and aromatic protons at δ 6.5–7.5 ppm .

- Thermal Stability : The dioxolane ring is susceptible to acidic hydrolysis, as seen in the deprotection of 2-(2-furyl)-1,3-dioxolane to bifurfural under HCl .

Biological Activity

2-(2-Brom-3-fluorophenyl)-1,3-dioxolane is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its antibacterial and antifungal properties.

Synthesis

The synthesis of this compound typically involves reactions that introduce the dioxolane ring and the bromine and fluorine substituents at specific positions on the phenyl ring. The compound can be synthesized through various methods including Grignard reactions and other coupling techniques.

Synthetic Pathway Example

A common synthetic route includes:

- Formation of the dioxolane ring using appropriate aldehydes and diols.

- Bromination at the 2-position of the phenyl ring.

- Fluorination at the 3-position using fluorinating agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. SAR studies indicate that the presence of halogens like bromine and fluorine significantly affects the compound's interaction with biological targets.

Key Findings from SAR Studies

- Bromine Substitution : Enhances lipophilicity, potentially improving membrane permeability.

- Fluorine Substitution : Increases metabolic stability and can enhance binding affinity to target proteins.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values provide insights into its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Pseudomonas aeruginosa | 250 - 500 |

| Enterococcus faecalis | 625 |

| Escherichia coli | No activity |

The compound exhibited significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a broad spectrum of antibacterial action .

Antifungal Activity

In addition to antibacterial effects, this compound has been tested for antifungal properties.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 125 - 250 |

| Aspergillus niger | No activity |

The compound showed promising antifungal activity against Candida albicans, indicating potential as an antifungal agent .

Case Studies

Several case studies have been conducted to assess the biological implications of this compound:

- Case Study on Antibacterial Efficacy : A study reported that derivatives of 1,3-dioxolanes, including our compound of interest, were effective in reducing bacterial load in infected animal models.

- Fungal Infections : Another study highlighted the effectiveness of this compound in treating systemic fungal infections in immunocompromised mice, demonstrating its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.